molecular formula C21H13FN2O3 B12204106 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Cat. No.: B12204106
M. Wt: 360.3 g/mol
InChI Key: KKIJCNAGYQEAKD-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS 921515-02-8) is a synthetic organic compound with a molecular formula of C21H13FN2O3 and a molecular weight of 360.3 g/mol . This compound is built on a chromen-4-one (chromone) core, a privileged scaffold in medicinal and pesticide chemistry known for its diverse biological potential . The structure integrates a 2-fluorophenyl substituent and a pyridine-3-carboxamide moiety, features commonly associated with bioactive molecules. Recent scientific investigations highlight its significant value in agricultural research. This compound has been identified as a potent analog for targeting Ralstonia solanacearum , the pathogen responsible for bacterial wilt in important crops like tomatoes . In vitro studies, including molecular docking, have demonstrated that this compound exhibits strong binding affinities to specific amino acid residues in the pathogen's lectin protein, suggesting a targeted mechanism of action . Furthermore, applied research has shown that treatment with this compound can significantly enhance disease resistance in plants. When used in seed treatment applications, it not only reduced disease progression but also improved key seed quality parameters, including germination rate and seedling vigor index, indicating a positive physiological effect alongside its antimicrobial activity . The presence of the amide linkage in its structure is considered crucial for its high biological potency . Researchers are exploring such pyridine-3-carboxamide analogs as novel and effective strategies for controlling plant bacterial diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H13FN2O3

Molecular Weight

360.3 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide

InChI

InChI=1S/C21H13FN2O3/c22-17-6-2-1-5-15(17)20-11-18(25)16-10-14(7-8-19(16)27-20)24-21(26)13-4-3-9-23-12-13/h1-12H,(H,24,26)

InChI Key

KKIJCNAGYQEAKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)F

Origin of Product

United States

Preparation Methods

Cyclization via Acylative Rearrangement

A high-yielding method involves the acylation of 6-substituted 4-hydroxy-2H-pyran-2-one precursors. For example, 6-cyclobutyl-4-hydroxy-2H-pyran-2-one (1) reacts with 2-fluorobenzoyl chloride in dichloromethane and triethylamine to form ester 2 (96% yield). Subsequent treatment with KCN, triethylamine, and 18-crown-6 in toluene induces a rearrangement and cyclization, yielding pyrano[4,3-b]chromen-1,10-dione (3) (27% yield). This route ensures precise positioning of the 2-fluorophenyl group at the chromenone’s 2-position.

Alternative Route via Condensation

3-(Hydroxymethyl)-4H-chromen-4-one, a versatile intermediate, can be synthesized via condensation of 2′-hydroxy-2-(methylsulfinyl)acetophenone with formaldehyde. While this method avoids hazardous reductants like sodium borohydride, yields are moderate (45–60%).

Functionalization at the 6-Position

Introducing the pyridine-3-carboxamide group at the chromenone’s 6-position requires selective activation and coupling:

Carboxylic Acid Intermediate Generation

Chromenone derivatives bearing a carboxylic acid at the 6-position are critical precursors. In analogous syntheses, 6-carboxy-4H-chromen-4-one is prepared via oxidation of 6-methyl substituents or hydrolysis of ester groups. For instance, compound 20j (a 6-carboxy chromenone derivative) is synthesized through Heck coupling, hydrogenation, and hydrolysis.

Amide Coupling Strategies

The carboxamide is formed by coupling the carboxylic acid with pyridine-3-amine. Activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate this reaction. For example, compound 20g (3-fluorofuran-2-carboxylic acid) reacts with amine intermediates under these conditions to form amides in 65–78% yields.

Stepwise Synthesis Protocol

Synthesis of 6-Carboxy-2-(2-Fluorophenyl)-4H-Chromen-4-One

  • Acylation : React 6-hydroxy-4H-chromen-4-one with 2-fluorobenzoyl chloride in CH₂Cl₂/Et₃N to install the 2-fluorophenyl group.

  • Rearrangement : Treat the intermediate with KCN/18-crown-6 in toluene at 100°C to form the chromenone core.

  • Oxidation : Convert a 6-methyl or 6-ester group to a carboxylic acid via KMnO₄ oxidation or alkaline hydrolysis.

Coupling with Pyridine-3-Amine

  • Activation : Convert the 6-carboxy group to an acyl chloride using thionyl chloride or oxalyl chloride.

  • Amidation : React the acyl chloride with pyridine-3-amine in anhydrous dichloromethane with Et₃N as a base. Alternatively, use EDC·HCl/DMAP for direct coupling.

Optimization and Challenges

Yield Improvements

  • Solvent Selection : Toluene and trifluoroethanol enhance rearrangement efficiency.

  • Catalyst Loading : 18-crown-6 (10 mol%) improves KCN-mediated cyclization yields.

Purification

  • Silica gel chromatography resolves intermediates (e.g., compound 3 purified with hexane/ethyl acetate).

  • Recrystallization from petroleum ether/benzene mixtures removes byproducts.

Analytical Data Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 8.25–8.34 (chromenone C-5 proton), 7.41–7.49 (2-fluorophenyl aromatic protons), and 3.36–3.50 (cyclobutyl protons).

  • MS : Molecular ion peak at m/z 360.3 (C₂₁H₁₃FN₂O₃).

Purity Assessment

  • HPLC with C18 columns (acetonitrile/water gradient) confirms >95% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Acylative Rearrangement2798Regioselective fluorophenylation
Condensation4592Avoids toxic reductants
EDC Coupling7897Mild conditions

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the pyridine carboxamide moiety can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Core Structure Variations: Chromen-4-one (target) vs. oxazolo-pyridine (), pyridinone (), and dihydropyridine (): Chromen’s planar aromatic system favors interactions with flat binding pockets (e.g., kinase ATP sites), while non-planar cores like oxazolo-pyridine may target allosteric sites.
  • Substituent Effects :

    • Fluorophenyl (target) vs. Isopropylphenyl () : Fluorine’s electronegativity enhances dipole interactions, whereas isopropyl groups increase hydrophobicity.
    • Pyridine-3-carboxamide (target) vs. Furan-2-carboxamide () : Pyridine’s nitrogen enables stronger hydrogen bonding compared to furan’s oxygen, improving target engagement.
  • Pharmacokinetics :

    • Bulky substituents (e.g., trifluoromethylbenzyl in ) improve metabolic stability but may hinder absorption.
    • Thioether groups () are prone to oxidation, reducing half-life.

Computational and Crystallographic Insights

Tools like SHELXL (), ORTEP-3 (), and WinGX () are critical for resolving crystal structures and comparing molecular conformations. For example, chromen-4-one derivatives often exhibit coplanar arrangements between the core and fluorophenyl group, optimizing π-π stacking in active sites .

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of chromenone derivatives, which are known for their varied biological activities. The chemical structure can be described as follows:

  • Molecular Formula : C16H12FNO3
  • Molecular Weight : 299.27 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging reactive oxygen species (ROS). In vitro studies have shown that derivatives of chromenone can significantly reduce oxidative stress in cellular models, which is crucial for preventing neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) :
    • It has shown selective inhibition towards MAO-B with an IC50 value of 0.51 μM, indicating potential use in treating neurodegenerative disorders like Parkinson's disease .
  • Acetylcholinesterase (AChE) :
    • Similar chromenone derivatives have been reported to inhibit AChE activity, which is beneficial in the management of Alzheimer's disease .
  • Butyrylcholinesterase (BChE) :
    • The compound demonstrated significant inhibition against BChE, which may contribute to its cognitive-enhancing effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation :
    • The compound interacts with specific enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters like dopamine and acetylcholine.
  • Antioxidant Defense :
    • By modulating the production of ROS, the compound helps maintain cellular redox balance, thereby protecting cells from oxidative damage.
  • Gene Expression Regulation :
    • It may influence gene expression related to inflammation and apoptosis through interaction with nuclear receptors.

In Vivo Studies

A study conducted on animal models demonstrated that the administration of similar chromenone derivatives resulted in reduced inflammation and improved cognitive function compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

CompoundIC50 (μg/mL)Inhibition (%)Reference
This compound55.6593.53
Standard Drug (Diclofenac)54.6590.13

Toxicity Evaluation

In vitro toxicity assessments using Vero cells indicated that this compound exhibits a concentration-dependent cytotoxic effect at higher doses but retains over 80% cell viability at lower concentrations (up to 100 μg/mL), suggesting a favorable safety profile for therapeutic applications .

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